Serdexmethylphenidate chloride

Description

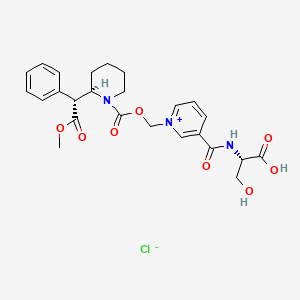

Structure

3D Structure of Parent

Properties

CAS No. |

1996626-30-2 |

|---|---|

Molecular Formula |

C25H30ClN3O8 |

Molecular Weight |

536.0 g/mol |

IUPAC Name |

(2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoic acid;chloride |

InChI |

InChI=1S/C25H29N3O8.ClH/c1-35-24(33)21(17-8-3-2-4-9-17)20-11-5-6-13-28(20)25(34)36-16-27-12-7-10-18(14-27)22(30)26-19(15-29)23(31)32;/h2-4,7-10,12,14,19-21,29H,5-6,11,13,15-16H2,1H3,(H-,26,30,31,32);1H/t19-,20+,21+;/m0./s1 |

InChI Key |

GONQEUJYYMYNMN-HWAJWLCKSA-N |

Isomeric SMILES |

COC(=O)[C@@H]([C@H]1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)N[C@@H](CO)C(=O)O)C3=CC=CC=C3.[Cl-] |

Canonical SMILES |

COC(=O)C(C1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)NC(CO)C(=O)O)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Design of Serdexmethylphenidate: A Prodrug Approach to Optimizing Methylphenidate Therapy

Abstract

Serdexmethylphenidate (B610792) (SDX) represents a significant advancement in the formulation of methylphenidate-based therapies for Attention-Deficit/Hyperactivity Disorder (ADHD). As a prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate, SDX is engineered to optimize pharmacokinetic profiles, prolong therapeutic effect, and reduce abuse potential. This technical guide elucidates the core rationale behind the prodrug design of serdexmethylphenidate chloride, detailing its mechanism of activation, pharmacokinetic advantages, and the experimental validation of its therapeutic utility.

Introduction: The Rationale for a d-Methylphenidate Prodrug

Dexmethylphenidate is a well-established central nervous system (CNS) stimulant for the treatment of ADHD.[1][2] Its therapeutic action is primarily mediated by blocking the reuptake of dopamine (B1211576) and norepinephrine (B1679862) in the presynaptic neurons, thereby increasing the levels of these neurotransmitters in the synaptic cleft.[2][3][4] While effective, immediate-release formulations of d-MPH necessitate multiple daily doses and can lead to sharp peaks and troughs in plasma concentrations, contributing to side effects and potential for abuse.

The primary objectives for developing a d-MPH prodrug were:

-

Extended Duration of Action: To provide a smoother, more consistent therapeutic effect throughout the day with a single daily dose.[1]

-

Reduced Abuse Potential: To deter non-oral routes of abuse, such as intranasal or intravenous administration, by requiring enzymatic conversion in the gastrointestinal tract for activation.[5][6][7]

-

Improved Pharmacokinetic Profile: To achieve a gradual increase and sustained plasma concentration of d-MPH, minimizing the rapid onset associated with the euphoric effects sought by abusers.[8]

Serdexmethylphenidate was designed to meet these objectives. It is a covalent conjugate of d-methylphenidate and a nicotinoyl-L-serine moiety.[9] This molecular structure renders SDX pharmacologically inactive until it is metabolized in the lower gastrointestinal tract to release d-MPH.[4][6][7]

Mechanism of Action and Metabolic Activation

Serdexmethylphenidate itself has little to no affinity for monoaminergic reuptake transporters.[3] Its therapeutic activity is entirely dependent on its conversion to d-MPH. This bioactivation is believed to occur primarily in the lower gastrointestinal tract, although the specific enzymes responsible have not yet been fully elucidated.[3][5] In vitro hydrolysis studies have shown that SDX is stable at acidic pH ranges (pH 1 to 8) for up to 24 hours, indicating that it passes through the stomach and upper small intestine largely intact.[10]

The metabolic conversion of SDX to d-MPH is the rate-limiting step in the delivery of the active drug, which results in a delayed and sustained release profile.[6][7] Once released, d-MPH exerts its therapeutic effect by inhibiting the dopamine and norepinephrine transporters.[1][2]

Pharmacokinetic Profile

Clinical studies have demonstrated that the prodrug design of serdexmethylphenidate results in a distinct and advantageous pharmacokinetic profile for d-MPH compared to immediate-release formulations.

Single Dose Pharmacokinetics

When administered alone, serdexmethylphenidate results in a delayed time to maximum plasma concentration (Tmax) of d-MPH of approximately 8 hours.[1][5] This is in contrast to immediate-release d-MPH, which has a much shorter Tmax. The combination product, Azstarys®, which contains both immediate-release d-MPH (30% of the total d-MPH dose) and serdexmethylphenidate (70% of the total d-MPH dose), exhibits a biphasic absorption profile.[8][11] An initial peak in d-MPH concentration is observed at around 2 hours, driven by the immediate-release component, followed by a gradual decline and a sustained therapeutic level maintained by the conversion of SDX to d-MPH.[1][12]

Steady-State Pharmacokinetics

At steady-state, the combination of serdexmethylphenidate and d-methylphenidate provides a consistent plasma concentration of d-MPH over a 24-hour period, supporting once-daily dosing.[13] The pharmacokinetic profile is characterized by a rapid onset of action followed by a prolonged duration of effect.[8]

Table 1: Pharmacokinetic Parameters of d-Methylphenidate Following Oral Administration of Serdexmethylphenidate/d-Methylphenidate (SDX/d-MPH) in Healthy Adults

| Parameter | SDX/d-MPH (26.1/5.2 mg) | SDX/d-MPH (39.2/7.8 mg) | SDX/d-MPH (52.3/10.4 mg) |

| d-MPH Cmax (ng/mL) | 9.8 ± 2.2 | 14.7 ± 3.4 | 19.6 ± 4.5 |

| d-MPH Tmax (h) | 2.0 (1.0 - 4.0) | 2.0 (1.0 - 4.0) | 2.0 (1.0 - 4.0) |

| d-MPH AUC0-inf (ng·h/mL) | 114.8 ± 28.1 | 172.2 ± 42.3 | 229.6 ± 56.4 |

| d-MPH t1/2 (h) | 11.2 ± 2.2 | 11.7 ± 2.5 | 11.8 ± 2.6 |

| SDX Cmax (ng/mL) | 32.3 ± 10.1 | 48.5 ± 15.2 | 64.6 ± 20.2 |

| SDX Tmax (h) | 2.0 (1.0 - 4.0) | 2.0 (1.0 - 4.0) | 2.0 (1.0 - 4.0) |

| SDX t1/2 (h) | 5.7 ± 1.2 | 5.7 ± 1.3 | 5.7 ± 1.4 |

Data presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (range) for Tmax. Data adapted from Braeckman et al., 2022.[8]

Clinical Efficacy

The clinical efficacy of serdexmethylphenidate in combination with d-methylphenidate has been evaluated in children and adolescents with ADHD. The primary measure of efficacy in these studies is often the Swanson, Kotkin, Agler, M-Flynn, and Pelham (SKAMP) rating scale, which assesses attention and deportment in a laboratory classroom setting.

Table 2: Summary of Efficacy Results from a Randomized, Placebo-Controlled Laboratory Classroom Study in Children with ADHD (ages 6-12)

| Outcome Measure | SDX/d-MPH | Placebo | Treatment Difference (95% CI) | p-value |

| Change from Baseline in SKAMP-Combined Score (averaged over classroom day) | -15.4 | -10.0 | -5.41 (-7.10 to -3.71) | < 0.001 |

Data adapted from Faraone et al., 2021.[14]

The results from clinical trials demonstrate that the combination of serdexmethylphenidate and d-methylphenidate produces a statistically significant and clinically meaningful improvement in ADHD symptoms compared to placebo.[14] The onset of action is observed as early as 30 minutes post-dose, with therapeutic effects lasting up to 13 hours.[15][16]

Experimental Protocols

In Vitro Hydrolysis Assay

-

Objective: To assess the stability of serdexmethylphenidate under various pH conditions mimicking the gastrointestinal tract.

-

Methodology:

-

Solutions of this compound (5 mg/mL and 50 mg/mL) were prepared in buffer solutions with pH values ranging from 1 to 13.[10]

-

Samples were incubated at room temperature.[10]

-

Aliquots were taken at various time points (e.g., up to 24 hours) and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of serdexmethylphenidate, d-methylphenidate, and potential degradation products.[10]

-

Human Abuse Potential Studies

-

Objective: To evaluate the abuse potential of serdexmethylphenidate via oral, intranasal, and intravenous routes compared to d-methylphenidate.

-

Methodology:

-

Randomized, double-blind, placebo- and active-controlled crossover studies were conducted in healthy adult volunteers with a history of recreational stimulant use.[6][7]

-

Participants received equimolar doses of serdexmethylphenidate and d-methylphenidate hydrochloride via the route of administration being tested.

-

The primary endpoint was the maximum effect (Emax) on the "Drug Liking" visual analog scale (VAS), a standard measure of abuse potential.[6][7]

-

Pharmacokinetic and safety data were also collected.

-

The results of these studies consistently demonstrated significantly lower "Drug Liking" scores for serdexmethylphenidate compared to d-methylphenidate, particularly via the intranasal and intravenous routes, confirming the abuse-deterrent properties of the prodrug design.[6][7]

Conclusion: The Advantages of the Serdexmethylphenidate Prodrug Design

The design of serdexmethylphenidate as a prodrug of d-methylphenidate represents a rational and effective strategy to improve upon existing stimulant therapies for ADHD. By requiring enzymatic conversion in the lower gastrointestinal tract, this design achieves several key objectives:

-

Prolonged Therapeutic Effect: The gradual release of d-MPH provides a smooth and extended duration of action, suitable for once-daily dosing.

-

Reduced Abuse Potential: The delayed onset of action and lower bioavailability via non-oral routes of administration significantly reduce its appeal for abuse.

-

Favorable Safety Profile: The controlled release of d-MPH may contribute to a more tolerable side effect profile compared to immediate-release formulations.

References

- 1. Serdexmethylphenidate | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. publications.aap.org [publications.aap.org]

- 4. SERDEXMETHYLPHENIDATE - Prescriber's Guide – Children and Adolescents [cambridge.org]

- 5. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]

- 6. Serdexmethylphenidate, a Prodrug of Dexmethylphenidate and Contained in Corium's ADHD Medication AZSTARYS® (serdexmethylphenidate and dexmethylphenidate), Has Low Relative Potential for Abuse [prnewswire.com]

- 7. corium.com [corium.com]

- 8. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2021173533A1 - Compositions comprising methylphenidate-prodrugs, processes of making and using the same - Google Patents [patents.google.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. zevra.com [zevra.com]

- 12. Serdexmethylphenidate/dexmethylphenidate - Wikipedia [en.wikipedia.org]

- 13. European Network Adult ADHD – Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder [eunetworkadultadhd.com]

- 14. A Randomized, Controlled Laboratory Classroom Study of Serdexmethylphenidate and d-Methylphenidate Capsules in Children with Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Serdexmethylphenidate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 16. Scholars@Duke publication: Serdexmethylphenidate/dexmethylphenidate capsules for children and adolescents with attention-deficit/hyperactivity disorder (ADHD): a plain language summary [scholars.duke.edu]

serdexmethylphenidate mechanism of enzymatic conversion to d-MPH

An In-depth Technical Guide on the Enzymatic Conversion of Serdexmethylphenidate (B610792) to d-Methylphenidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serdexmethylphenidate (SDX) is a novel, pharmacologically inactive prodrug of d-methylphenidate (d-MPH), a central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive overview of the current understanding of the enzymatic conversion of SDX to its active moiety, d-MPH. The conversion is known to occur primarily in the lower gastrointestinal tract, a key feature in its extended-release profile. While the specific enzymes responsible for this initial conversion have not yet been fully elucidated, this document will detail the metabolic pathway, summarize key pharmacokinetic data from clinical studies, and outline the experimental approaches used to characterize this process.

Introduction

Serdexmethylphenidate is a Schedule IV controlled substance designed to offer a gradual release of d-MPH, the more pharmacologically active enantiomer of methylphenidate, throughout the day.[1] This is achieved through its structure as a prodrug, which requires enzymatic cleavage to release d-MPH.[1][2] The combination of SDX with an immediate-release form of d-MPH in products like Azstarys™ allows for a rapid onset of action followed by a prolonged therapeutic effect.[3][4] Understanding the mechanism of this conversion is critical for drug development, formulation, and clinical application.

The Metabolic Pathway of Serdexmethylphenidate

The metabolic journey of serdexmethylphenidate begins with its conversion to d-methylphenidate, which is then further metabolized.

Enzymatic Conversion of Serdexmethylphenidate to d-Methylphenidate

The primary site for the conversion of SDX to d-MPH is the lower gastrointestinal tract.[1][2][5][6][7][8][9][10] This targeted release is a key design element of the prodrug, contributing to its extended-duration profile. Although the conversion is known to be enzymatic, the specific enzymes responsible for this cleavage have not been definitively identified in the available literature.[5][6] In vitro studies have demonstrated that SDX is stable across a pH range of 1 to 8 for up to 24 hours, with no detectable conversion to d-MPH.[11][12] This stability in acidic and neutral environments suggests that the conversion is not a result of simple hydrolysis but rather an enzyme-mediated process.[11][12]

Subsequent Metabolism of d-Methylphenidate

Once d-MPH is released from SDX, it undergoes metabolism primarily in the liver. The major metabolic pathway involves the de-esterification of d-MPH to its main metabolite, d-α-phenyl-piperidine acetic acid (d-ritalinic acid), which is pharmacologically inactive.[5] This reaction is catalyzed by the enzyme carboxylesterase 1A1 (CES1A1).[5]

The proposed metabolic pathway is illustrated in the following diagram:

Pharmacokinetic Profile

The pharmacokinetic profile of d-MPH following oral administration of SDX demonstrates the intended extended-release characteristics of the prodrug.

Quantitative Pharmacokinetic Data

Clinical studies in healthy adults have characterized the plasma concentrations of d-MPH and SDX following the administration of SDX/d-MPH capsules. The data consistently show a rapid initial rise in d-MPH concentration from the immediate-release component, followed by a gradual, sustained plasma concentration due to the conversion of SDX.

| Treatment (SDX/d-MPH mg) | Analyte | Cmax (ng/mL) (Mean ± SD) | Tmax (h) (Median) | AUC0-last (h*ng/mL) (Mean ± SD) |

| 26.1/5.2 | d-MPH | 7.1 ± 2.1 | 2.0 | 97.2 ± 28.8 |

| 39.2/7.8 | d-MPH | 9.8 ± 2.8 | 2.0 | 142.5 ± 41.2 |

| 52.3/10.4 | d-MPH | 13.8 ± 3.8 | 2.5 | 199.8 ± 57.2 |

Data from a study in healthy volunteers under fasted conditions.[13]

When administered alone, serdexmethylphenidate results in a Tmax for dexmethylphenidate (B1218549) of approximately 8 hours.[6] The absolute oral bioavailability of SDX is low, at less than 3%, indicating that most of the conversion to d-MPH occurs before systemic absorption of the prodrug.[7][11]

Experimental Protocols

While specific protocols for identifying the enzymes that convert SDX to d-MPH are not publicly available, the pharmacokinetic properties have been well-characterized through clinical trials. A general workflow for such a study is outlined below.

Pharmacokinetic Study in Healthy Volunteers

A typical pharmacokinetic study to assess the conversion of SDX to d-MPH would involve the following steps:

-

Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study.

-

Dosing: Subjects receive a single oral dose of the SDX/d-MPH formulation.

-

Blood Sampling: Serial blood samples are collected at predefined time points over a period of 24 to 48 hours.

-

Plasma Analysis: Plasma is separated from the blood samples and analyzed using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentrations of SDX and d-MPH.

-

Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.

Conclusion

Serdexmethylphenidate is an effective prodrug of d-methylphenidate, with a conversion mechanism that facilitates an extended-release profile. The enzymatic conversion occurs predominantly in the lower gastrointestinal tract, a feature that is central to its therapeutic action. While the specific enzymes responsible for this initial metabolic step remain to be identified, the subsequent metabolism of the active d-MPH moiety by hepatic carboxylesterase 1A1 is well-understood. The pharmacokinetic data from clinical trials consistently support the designed extended-release properties of SDX. Further research is warranted to fully elucidate the specific enzymes involved in the conversion of SDX to d-MPH, which would provide a more complete understanding of its mechanism of action and could inform the development of future prodrug technologies.

References

- 1. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. corium.com [corium.com]

- 3. zevra.com [zevra.com]

- 4. Serdexmethylphenidate/dexmethylphenidate - Wikipedia [en.wikipedia.org]

- 5. Serdexmethylphenidate | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]

- 7. drugs.com [drugs.com]

- 8. corium.com [corium.com]

- 9. Serdexmethylphenidate/dexmethylphenidate for children with attention-deficit/hyperactivity disorder: dose optimization from a laboratory classroom study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Serdexmethylphenidate's Binding Affinity for Dopamine and Norepinephrine Transporters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of serdexmethylphenidate (B610792) for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). As serdexmethylphenidate is a prodrug, this guide will focus on the pharmacologically active moiety, dexmethylphenidate (B1218549), detailing its interaction with these key monoamine transporters.

Executive Summary

Serdexmethylphenidate (SDX) is a chemically synthesized prodrug of dexmethylphenidate (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate. In its intact form, serdexmethylphenidate exhibits little to no binding affinity for either the dopamine transporter (DAT) or the norepinephrine transporter (NET). Its therapeutic action is realized after oral administration and subsequent enzymatic conversion to dexmethylphenidate, primarily in the lower gastrointestinal tract. Dexmethylphenidate is a potent central nervous system (CNS) stimulant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). It binds with high affinity to both DAT and NET, blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters. This modulation of catecholaminergic neurotransmission is the primary mechanism underlying its therapeutic efficacy in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).

Serdexmethylphenidate: A Prodrug Approach

The development of serdexmethylphenidate as a prodrug of dexmethylphenidate was intended to modify the pharmacokinetic profile of the active drug, offering a prolonged duration of action.

Prodrug Conversion

Following oral administration, serdexmethylphenidate is designed to be pharmacologically inactive until it reaches the lower gastrointestinal tract, where it is gradually converted to dexmethylphenidate.[1] The precise enzymes involved in this conversion are yet to be fully elucidated.[1] This delayed and extended-release mechanism contributes to a smoother plasma concentration curve of dexmethylphenidate over time.

Binding Affinity of Dexmethylphenidate for DAT and NET

The therapeutic effects of serdexmethylphenidate are directly attributable to the binding of its active metabolite, dexmethylphenidate, to DAT and NET. The affinity of a compound for its target is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.

Quantitative Binding Data

The following table summarizes the in vitro binding affinities of dexmethylphenidate and racemic methylphenidate for dopamine and norepinephrine transporters. It is important to consider the species and experimental system when comparing these values.

| Compound | Transporter | Species/System | Binding Parameter | Value (nM) | Reference(s) |

| Dexmethylphenidate (d-MPH) | Dopamine Transporter (DAT) | Rat Brain Membranes | IC50 | 33 | [2][3] |

| Norepinephrine Transporter (NET) | Rat Brain Membranes | IC50 | 244 | [2][3] | |

| Racemic Methylphenidate (dl-MPH) | Dopamine Transporter (DAT) | Human & Canine Kidney Cells | IC50 | 34 | [2] |

| Norepinephrine Transporter (NET) | Human & Canine Kidney Cells | IC50 | 339 | [2] | |

| Dopamine Transporter (DAT) | Human (in vitro) | Ki | 193 | [4] | |

| Norepinephrine Transporter (NET) | Human (in vitro) | Ki | 38 | [4] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Dexmethylphenidate demonstrates a high affinity for both DAT and NET, with a generally higher affinity for the dopamine transporter in rat brain studies.[2][3] In studies using human transporters, racemic methylphenidate showed a higher affinity for NET compared to DAT.[4] The d-threo-enantiomer (dexmethylphenidate) is considered the more pharmacologically active component.[5]

Experimental Protocols: Radioligand Binding Assays

The binding affinities of compounds like dexmethylphenidate to monoamine transporters are typically determined using competitive radioligand binding assays.

Principle

This technique measures the ability of a test compound (the "competitor," e.g., dexmethylphenidate) to displace a radiolabeled ligand that is known to bind with high affinity to the target transporter. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value.

Generalized Protocol for DAT/NET Binding Assay

-

Preparation of Transporter-Containing Membranes:

-

Cell lines (e.g., HEK293) stably or transiently expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured.

-

Alternatively, brain tissue from animal models (e.g., rat striatum for DAT, frontal cortex for NET) is dissected.[6]

-

The cells or tissues are homogenized in a suitable buffer and centrifuged to isolate the cell membranes, which are rich in the transporters of interest. The final membrane preparation is resuspended in an assay buffer.

-

-

Competitive Binding Assay:

-

A fixed concentration of a specific radioligand is used. For DAT, a common choice is [³H]WIN 35,428. For NET, [³H]nisoxetine is often utilized.[6]

-

The membrane preparation is incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (dexmethylphenidate).

-

The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

Non-linear regression analysis is used to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling and Mechanism of Action

The binding of dexmethylphenidate to DAT and NET is non-covalent and reversible. By occupying the transporter binding site, it competitively inhibits the reuptake of dopamine and norepinephrine from the synaptic cleft into the presynaptic neuron.

This inhibition leads to:

-

Increased Synaptic Concentrations: An elevation in the levels of dopamine and norepinephrine in the synaptic space.

-

Prolonged Neurotransmitter Action: The neurotransmitters remain in the synapse for a longer duration, leading to enhanced and prolonged stimulation of postsynaptic dopamine and norepinephrine receptors.

The precise downstream signaling cascades are complex and depend on the specific receptor subtypes activated. However, the overall effect is an enhancement of dopaminergic and noradrenergic neurotransmission, which is believed to improve attention, reduce impulsivity, and decrease hyperactivity in individuals with ADHD.

Conclusion

References

- 1. Methylphenidate - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dexmethylphenidate hydrochloride in the treatment of attention deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

An In-depth Technical Guide to the Physicochemical Properties of Serdexmethylphenidate Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serdexmethylphenidate (B610792) chloride is a novel prodrug of dexmethylphenidate (B1218549), a central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of serdexmethylphenidate chloride, detailed experimental protocols for their determination, and a visualization of its relevant biological signaling pathway and analytical workflow. The information presented herein is intended to support research, development, and quality control activities related to this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental physicochemical characteristics are crucial for understanding its formulation, delivery, and pharmacokinetic profile.

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₃₀ClN₃O₈ | [3] |

| Molecular Weight | 536.0 g/mol | [3] |

| Melting Point | 202 to 208 °C | [1] |

| Solubility (in water) | Freely soluble: • 333.5 mg/mL (pH 1.2) • 382.22 mg/mL (pH 2.9) • >500 mg/mL (pH 5.8 to 6.8) | [1] |

| Solubility (in organic solvents) | • Limited (<1 mg/mL) in n-heptane, toluene, dichloromethane (B109758) • Slightly increased (~1 mg/L) in acetone, acetonitrile (B52724) • Increased (~9 mg/mL) in ethanol (B145695) • >50 mg/mL in methanol (B129727) • Very high (>150 mg/mL) in DMSO, DMF | [1] |

| Octanol (B41247)/Water Partition Coefficient (Log P/D) | -0.84 (at pH 1.2) | [4] |

| pKa | 2.56 | [5] |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical testing guidelines.

Melting Point Determination

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Methodology:

-

Apparatus: A calibrated digital melting point apparatus compliant with USP <741> standards.

-

Sample Preparation: A small quantity of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate, typically starting with a rapid ramp to a temperature approximately 10-15 °C below the expected melting point, followed by a slower ramp of 1-2 °C per minute.

-

The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded. The range between these two temperatures constitutes the melting range.

-

Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of this compound in aqueous media at various pH levels.

Methodology (Shake-Flask Method):

-

Apparatus:

-

Thermostatically controlled shaker bath.

-

pH meter.

-

Analytical balance.

-

Centrifuge.

-

HPLC system for quantification.

-

-

Procedure:

-

Prepare buffer solutions at the desired pH values (e.g., 1.2, 2.9, 5.8, 6.8).

-

Add an excess amount of this compound to a known volume of each buffer solution in separate flasks. The presence of undissolved solid is necessary to ensure saturation.

-

The flasks are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a predetermined period (typically 24-48 hours) to reach equilibrium.

-

After equilibration, the samples are removed from the shaker and the undissolved solid is separated from the solution by centrifugation.

-

An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method, such as RP-HPLC.[5]

-

Octanol/Water Partition Coefficient (Log P) Determination

Objective: To determine the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase at equilibrium, as a measure of its lipophilicity.

Methodology (Shake-Flask Method, based on OECD Guideline 107): [6][7]

-

Apparatus:

-

Thermostatically controlled shaker.

-

Centrifuge.

-

Analytical instrumentation for quantification (e.g., HPLC).

-

-

Procedure:

-

n-Octanol and an aqueous buffer (e.g., pH 1.2) are pre-saturated with each other by mixing and allowing the phases to separate.

-

A known amount of this compound is dissolved in the pre-saturated aqueous phase.

-

A known volume of the pre-saturated n-octanol is added to the aqueous solution in a vessel.

-

The vessel is sealed and shaken gently in a thermostatically controlled environment until equilibrium is reached (typically several hours).

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The Log P is the base-10 logarithm of this value.

-

Signaling Pathway and Experimental Workflow Visualizations

Proposed Signaling Pathway of Serdexmethylphenidate's Active Metabolite

Serdexmethylphenidate is a prodrug that is converted to dexmethylphenidate.[1] Dexmethylphenidate is a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[8] The diagram below illustrates the proposed downstream signaling pathways in the prefrontal cortex following the inhibition of norepinephrine and dopamine reuptake.

Experimental Workflow for RP-HPLC Analysis

The following diagram outlines a typical experimental workflow for the simultaneous quantification of serdexmethylphenidate and dexmethylphenidate in a pharmaceutical dosage form using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10][11]

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 5. enamine.net [enamine.net]

- 6. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 7. oecd.org [oecd.org]

- 8. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. actascientific.com [actascientific.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. ijrpc.com [ijrpc.com]

Elucidation of the Metabolic Pathway of Serdexmethylphenidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdexmethylphenidate (B610792) (SDX) is a novel prodrug of the central nervous system (CNS) stimulant dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate. It is formulated in combination with d-MPH to provide a rapid onset of action followed by an extended duration of effect for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth overview of the metabolic pathway of serdexmethylphenidate, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Metabolic Pathway of Serdexmethylphenidate

Serdexmethylphenidate is designed to be pharmacologically inactive until it is converted to the active moiety, d-methylphenidate, primarily in the lower gastrointestinal tract.[1][2] The enzymes involved in this conversion have not yet been fully elucidated.[1][2] Once formed, d-methylphenidate undergoes further metabolism, primarily through de-esterification to the inactive metabolite, d-α-phenyl-piperidine acetic acid, commonly known as ritalinic acid (RA).[3] This metabolic cascade is crucial for the pharmacokinetic profile of SDX-containing medications, which feature a rapid effect from the immediate-release d-MPH component and sustained plasma concentrations from the gradual conversion of SDX.

The prominent metabolic pathways of serdexmethylphenidate following oral administration are depicted below.

Quantitative Analysis of Metabolites

A human mass balance study was conducted to quantify the excretion of serdexmethylphenidate and its metabolites following a single oral administration of [14C]-labeled serdexmethylphenidate. The study demonstrated that the majority of the administered radioactivity was recovered, with distinct profiles in urine and feces.

| Compound | % of Administered Dose in Urine | % of Administered Dose in Feces | Total % of Administered Dose |

| Serdexmethylphenidate (SDX) | 0.426 | 10.804 | 11.23 |

| d-Methylphenidate (d-MPH) | 2.742 | 2.741 | 5.483 |

| Ritalinic Acid (RA) | 45.171 | 18.060 | 63.231 |

| 6-oxo-Ritalinic Acid (6-oxo-RA) | 4.079 | ND | 4.079 |

| SDX without serine (SDX-des-Ser) | ND | 1.334 | 1.334 |

| Unknown Metabolite | 0.671 | ND | 0.671 |

| Total Recovered | 53.089 | 32.939 | 86.028 |

| ND: Not Detected. Data is presented as the mean percentage of the administered molar dose.[4] |

The data reveals that ritalinic acid is the most abundant metabolite, accounting for a significant portion of the excreted dose in both urine and feces.[4] A smaller fraction of the dose is excreted as unchanged serdexmethylphenidate, d-methylphenidate, and other minor metabolites.[4]

Experimental Protocols

In Vivo Human Mass Balance Study

A comprehensive in vivo study was conducted to elucidate the metabolic fate of serdexmethylphenidate in humans.

Study Design: An open-label, single-dose, non-randomized study was performed in healthy adult male subjects.[4]

Subjects: The study enrolled 8 healthy adult male subjects under fasted conditions.[4]

Test Compound and Dosing: Subjects were administered a single oral dose of 60 mg of [14C]-serdexmethylphenidate chloride, which is the molar equivalent of 30 mg of d-methylphenidate HCl.[4]

Sample Collection:

-

Blood: Whole blood and plasma samples were collected at predose and at numerous time points up to 168 hours post-dose.[4]

-

Urine: Urine samples were collected at predose and at various intervals up to and beyond 48 hours post-dose.[4]

-

Feces: Fecal samples were collected throughout the study period.[4]

Analytical Methods: The concentrations of serdexmethylphenidate and its metabolites in plasma, urine, and feces were determined using liquid chromatography coupled with radioactivity detection (LC-RAD).[4]

The following diagram illustrates the workflow of the human mass balance study.

In Vitro Stability Studies

To understand the stability of serdexmethylphenidate and its potential for conversion to d-methylphenidate outside the lower gastrointestinal tract, a series of in vitro stability studies were conducted.

Methodology:

-

Hydrolytic Stability: Serdexmethylphenidate was incubated in buffer solutions across a pH range of 1 to 13. At room temperature, SDX was found to be stable at pH 1 to 8 for up to 24 hours, with no detectable formation of d-MPH or ritalinic acid.[5]

-

Biological Matrix Stability: Serdexmethylphenidate was incubated in fresh human whole blood, plasma, simulated intestinal fluid, and simulated gastric fluid. The results indicated that SDX is stable in these matrices.[5]

-

Metabolic Stability in Tissue Fractions: The stability of serdexmethylphenidate was assessed in human liver, kidney, intestinal, and lung S9 fractions. These studies concluded that SDX is stable in these tissue fractions, with minimal conversion to d-MPH observed in whole blood over 90 minutes.[5]

Conclusion

The metabolic pathway of serdexmethylphenidate is characterized by its conversion to the active therapeutic agent, d-methylphenidate, predominantly in the lower gastrointestinal tract by currently unidentified enzymes. The subsequent metabolism of d-methylphenidate leads to the formation of the major inactive metabolite, ritalinic acid, which is excreted in both urine and feces. The in vivo mass balance study provides crucial quantitative data on the disposition of serdexmethylphenidate and its metabolites. In vitro studies confirm the stability of the prodrug in various biological matrices, reinforcing the targeted-release mechanism in the lower GI tract. This comprehensive understanding of the metabolic fate of serdexmethylphenidate is essential for the continued development and clinical application of this novel ADHD therapeutic.

References

Novel Therapeutic Applications of Serdexmethylphenidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serdexmethylphenidate (B610792) (SDX) is a novel, long-acting prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate. Developed to provide extended therapeutic action with a lower potential for abuse, SDX is a key component of the FDA-approved attention-deficit/hyperactivity disorder (ADHD) treatment, Azstarys®. This technical guide provides an in-depth overview of the core pharmacology, clinical data, and emerging therapeutic applications of serdexmethylphenidate. Quantitative data from key clinical trials are presented in structured tables, and detailed experimental protocols for pivotal studies are outlined. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this innovative therapeutic agent.

Introduction to Serdexmethylphenidate

Serdexmethylphenidate is chemically designed to be pharmacologically inactive until it is metabolized in the lower gastrointestinal tract to its active form, d-MPH.[1] This prodrug technology offers a unique pharmacokinetic profile characterized by a gradual onset and prolonged duration of action.[1] The primary therapeutic application of SDX is in the combination product Azstarys®, indicated for the treatment of ADHD in patients aged six years and older.[1][2] Beyond ADHD, serdexmethylphenidate is being actively investigated for other central nervous system disorders, including idiopathic hypersomnia and narcolepsy.[3]

Mechanism of Action

The therapeutic effects of serdexmethylphenidate are attributable to its active metabolite, dexmethylphenidate. d-MPH is a central nervous system stimulant that primarily acts by blocking the reuptake of dopamine (B1211576) and norepinephrine (B1679862) in the presynaptic neuron.[4][5] This inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET) leads to increased concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling, particularly in the prefrontal cortex.[5][6] This enhanced neurotransmission is believed to improve attention, reduce impulsivity, and decrease hyperactivity in individuals with ADHD.[5] In vitro studies have shown that serdexmethylphenidate itself has little to no affinity for monoaminergic reuptake transporters.[4]

Signaling Pathway of Dexmethylphenidate

The blockade of DAT and NET by dexmethylphenidate initiates a cascade of intracellular signaling events that modulate neuronal activity and synaptic plasticity.

References

- 1. isctm.org [isctm.org]

- 2. An Efficacy and Safety Study w/ Azstarys® in Children 4-12 Years of Age With ADHD | Clinical Research Trial Listing [centerwatch.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. trisadhdbooksforhcps.com [trisadhdbooksforhcps.com]

- 5. cda-amc.ca [cda-amc.ca]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

A Technical Guide to the Preclinical Pharmacology of Serdexmethylphenidate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical pharmacology of serdexmethylphenidate (B610792) (SDX), a prodrug of dexmethylphenidate (B1218549) (d-MPH). It covers the mechanism of action, pharmacokinetics, pharmacodynamics, and abuse potential, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams.

Mechanism of Action

Serdexmethylphenidate is a chemically synthesized entity designed to be a pharmacologically inactive prodrug of d-methylphenidate, the therapeutically active d-threo-enantiomer of racemic methylphenidate.[1][2][3] Its primary mechanism involves enzymatic conversion to d-MPH in the lower gastrointestinal tract, which then acts as a central nervous system (CNS) stimulant.[4][5][6]

Once converted, the active d-MPH primarily functions by blocking the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) at the presynaptic neuron terminal.[7][8][9] This inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET) leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling.[8] In vitro studies have shown that serdexmethylphenidate itself has little to no affinity for these monoaminergic transporters.[1] The affinity of the active metabolite, d-MPH, is significantly higher for DAT and NET compared to the serotonin (B10506) transporter (SERT).[10][11]

References

- 1. publications.aap.org [publications.aap.org]

- 2. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dexmethylphenidate Hydrochloride and Serdexmethylphenidate Chloride Monograph for Professionals - Drugs.com [drugs.com]

- 4. corium.com [corium.com]

- 5. Serdexmethylphenidate, a Prodrug of Dexmethylphenidate and Contained in Corium's ADHD Medication AZSTARYS® (serdexmethylphenidate and dexmethylphenidate), Has Low Relative Potential for Abuse [prnewswire.com]

- 6. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]

- 7. Serdexmethylphenidate | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. thecarlatreport.com [thecarlatreport.com]

- 10. d-nb.info [d-nb.info]

- 11. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

Serdexmethylphenidate: A Comprehensive Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serdexmethylphenidate (B610792) (SDX) is a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate. Developed to offer an extended-release profile of d-MPH with a lower potential for abuse, serdexmethylphenidate is a chemically synthesized entity that undergoes enzymatic conversion to d-MPH in the lower gastrointestinal tract. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, and analytical methodologies related to serdexmethylphenidate. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Molecular Structure and Identification

Serdexmethylphenidate is a conjugate of dexmethylphenidate and L-serine, linked via a nicotinoyl-oxymethyl spacer. The molecule exists as a quaternary ammonium (B1175870) salt, typically as the chloride salt in pharmaceutical formulations.

| Identifier | Serdexmethylphenidate (Base) | Serdexmethylphenidate Chloride |

| Chemical Name | (2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoate[1] | (2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoic acid chloride[2] |

| Molecular Formula | C25H29N3O8[1] | C25H30ClN3O8[2] |

| Molecular Weight | 499.51 g/mol | 535.97 g/mol |

| CAS Number | 1996626-29-9[1] | 1996626-30-2[2] |

| SMILES String | COC(=O)--INVALID-LINK--[C@H]2CCCCN2C(=O)OC[N+]3=CC(C(=O)N--INVALID-LINK--CO)=CC=C3.[O-] | COC(=O)--INVALID-LINK--[C@H]2CCCCN2C(=O)OC[N+]3=CC(C(=O)N--INVALID-LINK--CO)=CC=C3.[Cl-] |

| InChI Key | UBZPNQRBUOBBLN-PWRODBHTSA-N[3] | GONQEUJYYMYNMN-HWAJWLCKSA-N[3] |

Physicochemical Properties

The physicochemical properties of serdexmethylphenidate are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Source |

| Melting Point | 202 to 208°C | [3] |

| Solubility | Water (pH 1.2): 333.5 mg/mL Water (pH 2.9): 382.22 mg/mL Water (pH 5.8-6.8): >500 mg/mL Non-polar organic solvents (n-heptane, toluene, dichloromethane): <1 mg/mL Polar organic solvents (acetone, acetonitrile): ~1 mg/mL | [3] |

| pKa | Data not available | |

| LogP | Data not available | |

| Topological Polar Surface Area | 149 Ų | [1] |

Pharmacological Properties

Pharmacodynamics

Serdexmethylphenidate itself is pharmacologically inactive.[4] Its therapeutic effects are solely attributable to its conversion to dexmethylphenidate. Dexmethylphenidate is a central nervous system (CNS) stimulant that primarily acts as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5] This inhibition leads to increased concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission.[5]

Pharmacokinetics

-

Absorption and Metabolism: Following oral administration, serdexmethylphenidate has low systemic bioavailability (<3%).[3] It is designed to be gradually converted to dexmethylphenidate in the lower gastrointestinal tract.[3] The precise enzymes responsible for this conversion have not yet been fully elucidated.[3] The primary active metabolite is dexmethylphenidate, and a major inactive metabolite is ritalinic acid, formed by the de-esterification of dexmethylphenidate.[6]

-

Distribution: The apparent volume of distribution of dexmethylphenidate after oral administration of serdexmethylphenidate/dexmethylphenidate combination in pediatric patients ranges from 37.6 to 66 L/kg.[1]

-

Elimination: The mean plasma terminal elimination half-life of serdexmethylphenidate is approximately 5.7 hours.[3] Following oral administration, about 62% of the dose is recovered in the urine and 37% in the feces.[1]

Experimental Protocols

Synthesis of Serdexmethylphenidate

The synthesis of serdexmethylphenidate is a multi-step process that starts with dexmethylphenidate hydrochloride.[7] A general overview of the synthetic route is provided below.

Step 1: Preparation of Dexmethylphenidate Hydrochloride This step involves the coupling of benzyl (B1604629) cyanide with 2-chloropyridine, followed by hydration to an amide, reduction of the pyridine (B92270) ring, epimerization to the desired threo isomer, chiral resolution using dibenzoyl-D-tartaric acid, and finally, conversion of the amide to the methyl ester and formation of the hydrochloride salt.[7]

Step 2: Preparation of the Nicotinoyl-L-serine Moiety O-t-Bu-protected L-serine is coupled with nicotinic acid using a coupling reagent like propylphosphonic anhydride (B1165640) to yield the bis-O-t-Bu-protected nicotinoyl-L-serine.[7]

Step 3: Coupling and Deprotection Dexmethylphenidate hydrochloride is treated with a chloroformate to install the carboxymethylene unit. This intermediate is then reacted with the prepared nicotinoyl-L-serine derivative. The final step involves acidification to remove the protecting groups and crystallization to yield serdexmethylphenidate.[7]

A detailed, step-by-step laboratory-scale synthesis protocol is outlined in various patents and publications.[7][8]

Analytical Methods for Quantification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Several RP-HPLC methods have been developed for the simultaneous estimation of serdexmethylphenidate and dexmethylphenidate in bulk and pharmaceutical dosage forms. A common approach involves the following:[4]

-

Column: X-Bridge Phenyl (250x4.6mm, 5µm)

-

Mobile Phase: A mixture of acetonitrile (B52724) and hexane (B92381) sulphonic acid in a 60:40% v/v ratio.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at 236 nm.

-

Run Time: Approximately 6 minutes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) For the quantification of serdexmethylphenidate and its metabolites in biological matrices such as plasma, a more sensitive LC-MS/MS method is employed:

-

Extraction: Solid-phase extraction (SPE) with an Oasis HLB 96-well plate.

-

Chromatography: Phenomenex Kinetex C18 column (2.6 μm, 50 × 2.1 mm) with a gradient elution using 1 mM ammonium trifluoroacetate (B77799) in water and acetonitrile/formic acid.

-

Detection: Positive ion electrospray tandem mass spectrometry, monitoring the mass transitions m/z 500.2 → 142.1 for serdexmethylphenidate.

Visualizations

Metabolic Pathway of Serdexmethylphenidate

The following diagram illustrates the metabolic conversion of serdexmethylphenidate to its active metabolite, dexmethylphenidate, and subsequent degradation.

Caption: Metabolic conversion of serdexmethylphenidate to dexmethylphenidate.

Experimental Workflow for RP-HPLC Analysis

This diagram outlines the typical workflow for the quantitative analysis of serdexmethylphenidate using RP-HPLC.

Caption: Workflow for RP-HPLC analysis of serdexmethylphenidate.

Logical Relationship of Serdexmethylphenidate as a Prodrug

This diagram illustrates the prodrug concept of serdexmethylphenidate.

Caption: Prodrug activation of serdexmethylphenidate to dexmethylphenidate.

References

- 1. Serdexmethylphenidate | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C25H30ClN3O8 | CID 134823897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]

- 4. ijrpc.com [ijrpc.com]

- 5. zevra.com [zevra.com]

- 6. How is Serdexmethylphenidate synthesised?_Chemicalbook [chemicalbook.com]

- 7. WO2021173533A1 - Compositions comprising methylphenidate-prodrugs, processes of making and using the same - Google Patents [patents.google.com]

- 8. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Clinical Development of Serdexmethylphenidate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdexmethylphenidate (B610792) (SDX) is a novel prodrug of d-methylphenidate (d-MPH), the pharmacologically active enantiomer of methylphenidate used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Developed to offer a prolonged duration of action with a lower potential for abuse, SDX is pharmacologically inactive until it is metabolized in the lower gastrointestinal tract to release d-MPH.[1][2] This technical guide provides an in-depth summary of the early-phase clinical studies that have characterized the pharmacokinetic, pharmacodynamic, safety, and human abuse potential profiles of serdexmethylphenidate.

Pharmacokinetic Profile

The pharmacokinetic properties of serdexmethylphenidate and the resulting d-methylphenidate concentrations have been evaluated in several early-phase clinical trials. These studies have consistently demonstrated that SDX provides a controlled and extended release of d-MPH.

Dose Proportionality and Steady-State Pharmacokinetics

A study in 23 healthy volunteers assessed the dose proportionality of a combination product of serdexmethylphenidate and d-methylphenidate (SDX/d-MPH).[3][4] The results indicated that the pharmacokinetic profile is characterized by a rapid initial rise in d-MPH concentration followed by a gradual decline, with dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC).[3]

Table 1: Pharmacokinetic Parameters of d-MPH after Single Oral Administration of SDX/d-MPH Combination [3][4]

| Treatment (SDX/d-MPH dose) | d-MPH Cmax (ng/mL) (Mean ± SD) | d-MPH AUC0-last (h*ng/mL) (Mean ± SD) |

| 26.1/5.2 mg | 7.1 ± 2.1 | 97.2 ± 28.8 |

| 39.2/7.8 mg | 9.8 ± 2.8 | 142.5 ± 41.2 |

| 52.3/10.4 mg | 13.8 ± 3.8 | 199.8 ± 57.2 |

Data from a crossover study in 23 healthy volunteers under fasted conditions.[3]

In a multiple-dose study, d-MPH reached steady-state before the third dose, while SDX reached steady-state after the first dose.[3]

Cardiovascular Safety and Pharmacokinetics

A Phase 1, open-label, crossover study involving 15 volunteers evaluated the cardiovascular safety and pharmacokinetics of SDX compared to immediate-release (IR) and long-acting (LA) formulations of Ritalin (racemic methylphenidate).[5] The study found that the maximum changes from baseline in heart rate and systolic blood pressure were higher for both Ritalin treatments compared to the SDX treatments. The d-MPH Cmax values for both SDX treatments were dose-proportional, with the Cmax of 200 mg SDX being approximately half of the values for Ritalin.

Human Abuse Potential

A key aspect of the early-phase development of serdexmethylphenidate was the assessment of its human abuse potential. Three randomized, double-blind, placebo- and active-controlled crossover studies were conducted in recreational drug users to evaluate the abuse-related effects of oral, intranasal (IN), and intravenous (IV) administration of SDX.[6][7]

The primary endpoint in these studies was the maximum "Drug Liking" (DL) score on a 100-point visual analog scale (VAS).[6][7]

Table 2: Maximum Drug Liking (Emax) Scores in Human Abuse Potential Studies [6][7]

| Route of Administration | Study Drug and Dose | DL Emax (Mean) | p-value vs. Active Comparator |

| Oral | 120 mg SDX | 62.8 | < .001 (vs. 80 mg ER d-MPH) |

| 240 mg SDX | 63.8 | .006 (vs. 80 mg ER d-MPH) | |

| 80 mg ER d-MPH | 81.5 | - | |

| 60 mg Phentermine | 80.2 | - | |

| Intranasal | 80 mg SDX | 71.0 | < .0001 (vs. 40 mg d-MPH) |

| 40 mg d-MPH | 93.2 | - | |

| Intravenous | 30 mg SDX | 56.6 | .001 (vs. 15 mg d-MPH) |

| 15 mg d-MPH | 84.3 | - |

These studies consistently demonstrated that serdexmethylphenidate has a significantly lower abuse potential compared to d-methylphenidate across all tested routes of administration.[2][6][7] Maximal and overall d-MPH exposure was lower for SDX than for d-MPH for all routes.[7]

Experimental Protocols

Dose Proportionality and Steady-State Study

-

Study Design: This was a randomized, open-label, single-dose, three-way crossover study, followed by a multiple-dose phase.[3][8]

-

Participants: 23 healthy volunteers aged 18-55 years.[3]

-

Dosing:

-

Single-Dose Phase: Participants received single oral doses of SDX/d-MPH at 26.1/5.2 mg, 39.2/7.8 mg, and 52.3/10.4 mg under fasted conditions, with a 96-hour washout period between doses.[3]

-

Multiple-Dose Phase: After the single-dose phase and a 96-hour washout, participants received four consecutive daily doses of SDX/d-MPH 52.3/10.4 mg.[3]

-

-

Pharmacokinetic Sampling: Blood samples for the measurement of plasma d-MPH and SDX concentrations were collected at predefined time points after dosing.[3]

Cardiovascular Safety Study

-

Study Design: A Phase 1, open-label, randomized, four-way crossover trial.[5]

-

Participants: 15 healthy volunteers.

-

Dosing: Participants received single oral doses of 80 mg and 200 mg of SDX, two doses of 40 mg of immediate-release Ritalin separated by 5 hours, and a single dose of 80 mg of Ritalin LA®. Each dosing period was separated by at least seven days.

-

Assessments: Cardiovascular parameters (heart rate, blood pressure, and electrocardiogram) and pharmacokinetic profiles were assessed.[5]

Human Abuse Potential Studies

-

Study Design: Three separate randomized, double-blind, placebo- and active-controlled crossover studies were conducted for the oral, intranasal, and intravenous routes of administration.[6][7][9]

-

Participants: Recreational drug users who could discriminate the active comparator from placebo.[9]

-

Dosing:

-

Assessments: Abuse-related subjective measures, including "Drug Liking," "Feeling High," "Good Effects," "Bad Effects," and "Take Drug Again," were assessed using visual analog scales. Pharmacokinetic and safety data were also collected.[9]

Visualizations

Caption: Metabolic conversion of serdexmethylphenidate to d-methylphenidate.

Caption: Workflow of the oral human abuse potential study.

Conclusion

The early-phase clinical studies of serdexmethylphenidate have established it as a prodrug of d-methylphenidate with a favorable pharmacokinetic profile that allows for extended release of the active moiety. Crucially, these studies have demonstrated a significantly lower potential for abuse compared to d-methylphenidate across oral, intranasal, and intravenous routes of administration. The safety and tolerability profile of SDX is consistent with that of other methylphenidate-based products. These findings have supported the further development and approval of serdexmethylphenidate as a component of ADHD treatment.

References

- 1. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]

- 2. Serdexmethylphenidate, a Prodrug of Dexmethylphenidate and Contained in Corium's ADHD Medication AZSTARYS® (serdexmethylphenidate and dexmethylphenidate), Has Low Relative Potential for Abuse [prnewswire.com]

- 3. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KemPharm Doses First Subject in Phase 1 Clinical Trial Evaluating Cardiovascular Safety of Serdexmethylphenidate (SDX) | Zevra Therapeutics, Inc. [investors.kempharm.com]

- 6. Oral, intranasal, and intravenous abuse potential of serdexmethylphenidate, a novel prodrug of d-methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. European Network Adult ADHD – Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder [eunetworkadultadhd.com]

- 9. corium.com [corium.com]

Methodological & Application

Application Note: Quantification of Serdexmethylphenidate using a Validated HPLC-UV Method

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of serdexmethylphenidate (B610792). Serdexmethylphenidate is a prodrug of dexmethylphenidate (B1218549), a central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] This method is applicable for the analysis of serdexmethylphenidate in bulk drug and pharmaceutical dosage forms, ensuring accurate and precise results for quality control and research purposes.

Introduction

Serdexmethylphenidate, in combination with dexmethylphenidate, offers a dual-action therapeutic approach for ADHD, providing both immediate and extended release of the active compound.[1][3] The accurate quantification of serdexmethylphenidate is crucial for ensuring the quality, efficacy, and safety of the final drug product. High-performance liquid chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose due to its specificity, sensitivity, and reliability. This document provides a comprehensive protocol for the HPLC-UV analysis of serdexmethylphenidate, including detailed experimental procedures and method validation parameters.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended chromatographic conditions based on a validated method.[4]

| Parameter | Recommended Condition |

| HPLC System | Waters Alliance e2695 or equivalent |

| Column | X-Bridge Phenyl (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) : Hexane (B92381) Sulphonic Acid (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

| UV Detection | 236 nm |

| Run Time | 6 minutes |

Preparation of Solutions

Mobile Phase Preparation: Mix acetonitrile and hexane sulphonic acid in a 60:40 volume/volume ratio. Filter the mixture through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of serdexmethylphenidate reference standard in the mobile phase to obtain a known concentration.

Sample Preparation (from Tablet Dosage Form):

-

Weigh and finely powder a representative number of tablets.

-

Transfer a quantity of the powder equivalent to a specific dose of serdexmethylphenidate into a suitable volumetric flask.

-

Add a portion of the mobile phase and sonicate to dissolve the active ingredient.

-

Make up the volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.[4][5]

Method Validation Summary

The described HPLC-UV method has been validated according to the International Council for Harmonisation (ICH) guidelines.[6][7] The following tables summarize the quantitative data from various validated methods for the analysis of serdexmethylphenidate.

Table 1: Linearity and Range

| Study Reference | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| Method 1[6] | 13.1 - 78.3 | > 0.999 |

| Method 2[5] | 2.5 - 25 | 0.9998 |

| Method 3[8] | 6.525 - 39.15 | > 0.999 |

Table 2: Accuracy (Recovery Studies)

| Study Reference | Concentration Level | Mean % Recovery |

| Method 1[4] | 50%, 100%, 150% | 99.69% |

| Method 2[6] | 50%, 100%, 150% | 100.32% |

| Method 3[9] | Not Specified | 99.98% |

Table 3: Precision (%RSD)

| Study Reference | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Method 1[9] | 0.6 | Not Reported |

| Method 2 | 1.24 | Not Reported |

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Study Reference | LOD (µg/mL) | LOQ (µg/mL) |

| Method 1[6] | 0.18 | 0.55 |

| Method 2[5] | 0.051 | 0.165 |

| Method 3[9] | 0.24 | 0.73 |

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV quantification of serdexmethylphenidate.

Caption: Experimental workflow for HPLC-UV analysis.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the quantification of serdexmethylphenidate in pharmaceutical formulations.[4] The method has been thoroughly validated and is suitable for routine quality control analysis. The provided experimental protocol and validation data can be readily adopted by researchers, scientists, and drug development professionals working with serdexmethylphenidate.

References

- 1. ijisrt.com [ijisrt.com]

- 2. researchgate.net [researchgate.net]

- 3. wjpsonline.com [wjpsonline.com]

- 4. ijrpc.com [ijrpc.com]

- 5. Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tanzj.net [tanzj.net]

- 7. actascientific.com [actascientific.com]

- 8. ymerdigital.com [ymerdigital.com]

- 9. wjpsonline.com [wjpsonline.com]

Application Note: Quantitative Analysis of Serdexmethylphenidate and its Metabolites by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdexmethylphenidate (B610792) (SDX) is a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate.[1][2] Co-formulated with immediate-release d-MPH, serdexmethylphenidate provides extended release of the active compound, offering a therapeutic option for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients six years of age and older.[2][3] Serdexmethylphenidate itself shows little to no affinity for monoaminergic reuptake transporters.[1] Its therapeutic action is dependent on its conversion to dexmethylphenidate, which is a central nervous system (CNS) stimulant that blocks the reuptake of norepinephrine (B1679862) and dopamine.[1]

This conversion is believed to occur primarily in the lower gastrointestinal tract.[1][2][4] Following its formation, dexmethylphenidate is further metabolized via de-esterification to its inactive primary metabolite, d-α-phenyl-piperidine acetate, also known as d-ritalinic acid.[1] Given the prodrug design and metabolic pathway, a robust and sensitive analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of serdexmethylphenidate and its active metabolite, dexmethylphenidate, in plasma.

Metabolic Pathway

Serdexmethylphenidate undergoes in-vivo conversion to its active metabolite, dexmethylphenidate, which is subsequently metabolized to the inactive ritalinic acid.

Experimental Protocols

This section outlines the methodology for sample preparation and LC-MS/MS analysis of serdexmethylphenidate and dexmethylphenidate in plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate serdexmethylphenidate and dexmethylphenidate from plasma samples.[5]

-

Internal Standard Addition: To 100 µL of plasma, add the internal standard, serdexmethylphenidate-d6 (SDX-d6). For dexmethylphenidate analysis, use 50 µL of plasma and racemic d,l-MPH-d3 as the internal standard.[5]

-

Plate Conditioning: Condition an Oasis HLB 96-well SPE plate.

-

Sample Loading: Load the plasma samples onto the conditioned SPE plate.

-

Washing: Wash the wells to remove interfering substances.

-

Elution: Elute the analytes from the SPE plate.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a high-performance liquid chromatography (HPLC) system.

-

Column for SDX: Phenomenex Kinetex C18, 2.6 µm, 50 × 2.1 mm.[5]

-

Column for d-MPH: Supelco CHIROBIOTIC, 5 µm, 2.1 × 150 mm.[5]

-

Aqueous Mobile Phase (SDX): 1 mM ammonium (B1175870) trifluoroacetate (B77799) in water.[5]

-

Organic Mobile Phase (SDX): Acetonitrile/formic acid (1000:1).[5]

-

Mobile Phase (d-MPH): Methanol/ethanol/ammonium trifluoroacetate (600:400:0.1, v/v/wt).[5]

-

Elution (SDX): Gradient elution.[5]

-

Elution (d-MPH): Isocratic elution.[5]

Mass Spectrometry

Detection and quantification are achieved using a triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization source.[5]

-

Instrument: Sciex API 5000 Triple Quad LC-MS/MS or equivalent.[5]

-

Ionization Mode: Positive Ion Electrospray.[5]

-

Monitored Mass Transitions:

LC-MS/MS Workflow

The overall analytical process from sample receipt to data analysis is depicted below.

Data Presentation: Method Validation Summary

The analytical method was validated for the quantification of dexmethylphenidate.[5]

Table 1: Validation Parameters for Dexmethylphenidate (d-MPH) Analysis

| Parameter | Result |

| Validation Range | 0.100–100 ng/mL[5] |

| Lower Limit of Quantitation (LLOQ) | 0.100 ng/mL[5] |

| Intra-run Precision (CV%) | <7.4%[5] |

| Inter-run Precision (CV%) | <6.2%[5] |

| Intra-run Accuracy | 96.4%–107.5%[5] |

| Inter-run Accuracy | 99.0%–102.8%[5] |

Table 2: Pharmacokinetic Parameters of Serdexmethylphenidate and Dexmethylphenidate

The following pharmacokinetic parameters have been reported for serdexmethylphenidate and dexmethylphenidate following oral administration.

| Analyte | Parameter | Value |

| Serdexmethylphenidate | Half-life (t½) | 5.7 hours[1][2] |

| Protein Binding | ~56%[1] | |

| Bioavailability | <3%[1][2] | |

| Dexmethylphenidate | Half-life (t½) | 11.7 hours[1] |

| Time to Peak (Tmax) | ~2 hours[1][4] | |

| Protein Binding | ~47%[1] |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust protocol for the quantitative analysis of serdexmethylphenidate and its active metabolite, dexmethylphenidate, in plasma. This application note serves as a comprehensive guide for researchers and professionals involved in the development and clinical monitoring of this therapeutic agent, ensuring accurate and reliable data for pharmacokinetic and bioequivalence studies.

References

- 1. publications.aap.org [publications.aap.org]

- 2. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]

- 3. zevra.com [zevra.com]

- 4. Serdexmethylphenidate | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Serdexmethylphenidate Chloride in In Vivo Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of serdexmethylphenidate (B610792) chloride in preclinical in vivo behavioral research. Serdexmethylphenidate, a prodrug of dexmethylphenidate (B1218549) (d-MPH), offers a unique pharmacokinetic profile that warrants specific considerations in experimental design. This document outlines its mechanism of action, detailed protocols for key behavioral assays, and data presentation formats to facilitate the assessment of its therapeutic potential and abuse liability in animal models.

Mechanism of Action

Serdexmethylphenidate (SDX) is a chemically synthesized entity that is pharmacologically inactive until it is metabolized in the lower gastrointestinal tract to the active therapeutic agent, d-methylphenidate. D-methylphenidate is the more pharmacologically active d-threo enantiomer of racemic methylphenidate. It functions as a central nervous system (CNS) stimulant by blocking the reuptake of norepinephrine (B1679862) and dopamine (B1211576) into the presynaptic neuron, thereby increasing the levels of these neurotransmitters in the extraneuronal space. This modulation of catecholaminergic neurotransmission is the basis for its therapeutic effects in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD). The prodrug formulation of serdexmethylphenidate results in a delayed onset and prolonged duration of d-MPH activity compared to immediate-release formulations of methylphenidate.

Figure 1: Mechanism of action of serdexmethylphenidate.

Experimental Protocols

The following protocols are adapted from established methodologies for studying the behavioral effects of psychostimulants in rodents and are tailored for the investigation of serdexmethylphenidate.

Locomotor Activity Assessment

This protocol is designed to evaluate the impact of serdexmethylphenidate on spontaneous locomotor activity in rodents, a common measure of stimulant effects.

Materials:

-

Serdexmethylphenidate chloride

-

Vehicle (e.g., sterile water or saline)

-

Rodent subjects (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

Open field arenas equipped with automated photobeam detection systems

-

Standard laboratory animal housing and husbandry equipment

Procedure:

-

Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment. Handle the animals daily for several days before testing to minimize stress.

-

Habituation: On the testing day, place each animal individually into the open field arena and allow for a 60-minute habituation period for the novel environment.

-